Fluvoxamine - 54739-18-3

Fluvoxamine

Catalog Number: EVT-463574
CAS Number: 54739-18-3
Molecular Formula: C15H21F3N2O2
Molecular Weight: 318.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluvoxamine is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI) []. It is primarily investigated in scientific research for its effects on serotonergic neurotransmission and its implications for various biological processes.

Future Directions
  • Understanding the role of sigma-1 receptors: Investigating the potential contribution of sigma-1 receptor modulation to the overall pharmacological profile of fluvoxamine [, , ]. This research may reveal new therapeutic applications and enhance our understanding of fluvoxamine's mechanism of action.
  • Exploring non-traditional applications: Investigating fluvoxamine's potential benefits in conditions beyond its traditional indications, such as its antiviral activity against SARS-CoV-2 [, ] and its effects on cardiac hypertrophy [].
  • Developing personalized medicine strategies: Utilizing pharmacogenetic approaches to optimize fluvoxamine dosing based on individual genetic variations, particularly in genes involved in its metabolism, such as CYP2D6 [].

Fluvoxamino Acid

  • Relevance: Fluvoxamino acid is relevant to fluvoxamine as it is a direct metabolite and may contribute to the overall pharmacological effects of the drug, albeit to a lesser extent. []

Terfenadine

  • Relevance: Terfenadine is structurally unrelated to fluvoxamine but is relevant due to the potential for a dangerous drug interaction. Fluvoxamine is a potent inhibitor of CYP3A4, and coadministration with terfenadine can lead to dangerously elevated terfenadine levels and an increased risk of cardiac arrhythmias. [, , , , ]

    Cisapride

    • Relevance: Cisapride, while structurally dissimilar to fluvoxamine, shares the same risk of a serious drug interaction. Fluvoxamine's potent inhibition of CYP3A4 can lead to elevated cisapride levels and an increased risk of potentially fatal cardiac arrhythmias. [, , , , ]
    • Relevance: Although structurally different from fluvoxamine, alprazolam is relevant due to a potential drug interaction. Fluvoxamine's inhibition of CYP3A4 can significantly reduce the clearance of alprazolam, leading to increased plasma levels and enhanced pharmacological effects, such as sedation and cognitive impairment. [, , , , ]
    • Relevance: While not structurally related to fluvoxamine, diazepam is relevant due to a potential for a significant pharmacokinetic interaction. Fluvoxamine's inhibition of CYP3A4 and CYP2C19 can lead to substantial accumulation of diazepam and its active metabolite, N-desmethyldiazepam, resulting in increased and prolonged benzodiazepine effects. [, , , , ]

    Theophylline

    • Relevance: Theophylline is structurally distinct from fluvoxamine but is highly relevant due to the potential for a significant drug interaction. Fluvoxamine is a potent CYP1A2 inhibitor, and coadministration with theophylline can significantly decrease theophylline clearance, leading to increased plasma levels and an elevated risk of theophylline toxicity. [, , , , ]

    Warfarin

    • Relevance: Although structurally different from fluvoxamine, warfarin is relevant because of a potential for drug interaction. Fluvoxamine inhibits CYP2C9 and can increase warfarin plasma concentrations, thereby increasing the risk of bleeding. [, , , , ]
      • Relevance: Caffeine is structurally unrelated to fluvoxamine but is relevant because fluvoxamine is a strong inhibitor of CYP1A2. This inhibition can significantly reduce caffeine clearance, leading to higher caffeine levels in the body and potentially increasing the risk of caffeine-related side effects. [, ]
      • Relevance: Dextromethorphan is not structurally similar to fluvoxamine. It is relevant to fluvoxamine because it is used as a probe drug to assess CYP2D6 activity in vivo. []

      Omeprazole

      • Relevance: Omeprazole is structurally distinct from fluvoxamine but relevant due to a clinically significant drug interaction. Fluvoxamine inhibits CYP2C19, and coadministration can significantly increase omeprazole exposure, particularly in individuals who are extensive metabolizers of CYP2C19. This interaction may lead to an increased risk of omeprazole-related adverse effects. []
      • Relevance: Escitalopram is structurally related to fluvoxamine and shares a similar mechanism of action. The relevance lies in their potential drug interaction, as fluvoxamine, being a CYP2C19 inhibitor, can significantly increase the plasma concentrations of escitalopram. []
      • Relevance: Desmethylescitalopram is structurally related to both fluvoxamine and escitalopram. The potential drug interaction is of significant relevance, as fluvoxamine's inhibition of CYP2C19 can lead to altered ratios of desmethylescitalopram to escitalopram in plasma. []

      Lidocaine

      • Relevance: Lidocaine is structurally dissimilar to fluvoxamine but is relevant due to a clinically significant drug interaction. Fluvoxamine is a potent inhibitor of CYP1A2 and can significantly reduce the clearance of lidocaine, increasing the risk of lidocaine toxicity. []

      Melatonin

      • Relevance: While structurally different from fluvoxamine, melatonin is relevant because fluvoxamine is a potent inhibitor of CYP1A2. This inhibition can significantly decrease the degradation of melatonin, leading to increased melatonin levels, which may have therapeutic implications. []

      Pindolol

      • Relevance: Pindolol is structurally dissimilar to fluvoxamine but is relevant due to its potential to enhance the therapeutic effects of fluvoxamine in certain conditions, particularly delusional depression. [] Although the exact mechanism of this interaction is not fully understood, it is thought to involve modulation of serotonin and/or norepinephrine systems.

      Clozapine

      • Relevance: Clozapine is structurally dissimilar to fluvoxamine, but the potential for a pharmacokinetic interaction exists due to their shared metabolic pathways. Fluvoxamine, a potent inhibitor of CYP1A2 and CYP2C19, can increase clozapine plasma concentrations, potentially leading to an increased risk of adverse effects. [, , ]

      Olanzapine

      • Relevance: While structurally different from fluvoxamine, olanzapine is relevant due to potential pharmacokinetic interactions. Fluvoxamine, being a CYP1A2 inhibitor, can impact the metabolism of olanzapine, potentially leading to changes in olanzapine plasma levels. []

      Serotonin (5-HT)

      • Relevance: Serotonin is highly relevant to fluvoxamine as fluvoxamine exerts its therapeutic effects by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. [, , ]

      N-Desmethylclozapine

      • Relevance: N-Desmethylclozapine is relevant to the study of fluvoxamine and clozapine coadministration as fluvoxamine can influence the ratio of N-desmethylclozapine to clozapine in plasma. This alteration in metabolite ratios may contribute to changes in the overall therapeutic or adverse effect profile of clozapine. []

      Imipramine

      • Relevance: While structurally dissimilar to fluvoxamine, imipramine is relevant as it represents a different class of antidepressants. Studies have compared the efficacy, tolerability, and side effect profiles of fluvoxamine with those of imipramine. [, ]

      Brain-Derived Neurotrophic Factor (BDNF)

      • Relevance: BDNF is not a drug but is relevant to fluvoxamine because studies suggest that fluvoxamine may exert some of its antidepressant effects by increasing BDNF levels in specific brain regions, such as the hippocampus. [, ]
      Overview

      Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat obsessive-compulsive disorder and social anxiety disorder. It works by increasing the levels of serotonin in the brain, which can help improve mood and reduce anxiety. Fluvoxamine is marketed under various brand names and is available in multiple formulations.

      Source

      Fluvoxamine was first synthesized in the 1970s and has been widely studied for its pharmacological properties. It is derived from the chemical structure of 4-trifluoromethylbenzylamine, which is modified to produce fluvoxamine maleate, the salt form commonly used in pharmaceuticals.

      Classification

      Fluvoxamine belongs to the class of medications known as antidepressants, specifically SSRIs. It is classified under the ATC code N06AB08.

      Synthesis Analysis

      Methods

      The synthesis of fluvoxamine typically involves several key steps, including:

      1. Formation of Trifluoromethylbenzamide: Trifluoromethylbenzoic acid is reacted with amines in the presence of acylating agents such as phosphorus tribromide or N-bromosuccinimide to form N-methyl-N-methoxyl trifluoromethylbenzamide .
      2. Oximation: The resulting compound undergoes oximation to yield 5-methoxy-1-(4-trifluoromethyl)pentanone oxime.
      3. Alkylation: This oxime is then treated with alkali (such as sodium hydride) and subsequently reacted with 2-chloroethylamine to form fluvoxamine base.
      4. Formation of Maleate Salt: The fluvoxamine base is then treated with maleic acid to produce fluvoxamine maleate, which is purified through recrystallization techniques .

      Technical Details

      The synthesis typically employs solvents like methanol or ethanol and utilizes techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and purity assessment .

      Molecular Structure Analysis

      Structure

      Fluvoxamine has a complex molecular structure characterized by a trifluoromethyl group attached to a benzene ring, along with an amino group that contributes to its pharmacological activity. Its chemical formula is C_16H_18F_3N, and its structure can be represented as follows:

      Fluvoxamine Structure C16H18F3N\text{Fluvoxamine Structure }\quad \text{C}_16\text{H}_{18}\text{F}_3\text{N}

      Data

      The molecular weight of fluvoxamine is approximately 303.32 g/mol. The compound exhibits a melting point range of 120-122 °C when crystallized as fluvoxamine maleate .

      Chemical Reactions Analysis

      Reactions

      The primary reactions involved in the synthesis of fluvoxamine include:

      1. Acylation Reaction: The reaction between trifluoromethylbenzoic acid and amines forms the benzamide derivative.
      2. Oximation: The conversion of ketones to oximes using hydroxylamine hydrochloride.
      3. Alkylation: Involves nucleophilic substitution reactions where alkyl halides react with amines.
      4. Salt Formation: The final step involves neutralizing the base with maleic acid to form fluvoxamine maleate.

      Technical Details

      These reactions are typically conducted under controlled temperatures (25-35 °C for alkylation) and monitored using chromatographic techniques to ensure high purity and yield .

      Mechanism of Action

      Fluvoxamine acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability for neurotransmission. This mechanism enhances serotonergic activity, which is crucial for mood regulation and anxiety reduction.

      Process

      The binding affinity of fluvoxamine for the serotonin transporter results in prolonged serotonin signaling in the brain, contributing to its therapeutic effects against anxiety disorders .

      Data

      Studies have shown that fluvoxamine can significantly elevate serotonin levels in specific brain regions, demonstrating its effectiveness as an antidepressant .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Fluvoxamine maleate appears as a white crystalline powder.
      • Solubility: It is soluble in water, methanol, and ethanol but insoluble in organic solvents like hexane.

      Chemical Properties

      • pH Range: The pH of a saturated solution typically ranges between 5-7.
      • Stability: Fluvoxamine is stable under normal storage conditions but should be protected from light and moisture.
      Applications

      Fluvoxamine has several scientific uses beyond its role as an antidepressant:

      1. Clinical Use: It is widely prescribed for treating obsessive-compulsive disorder, social anxiety disorder, and depression.
      2. Research Applications: Studies are investigating its potential neuroprotective effects and its role in modulating inflammatory responses, particularly concerning neurodegenerative diseases like Alzheimer's disease .
      3. Pharmacological Studies: Ongoing research explores its mechanisms at the molecular level, including interactions with various neurotransmitter systems.
      Pharmacological Mechanisms of Action

      Serotonin Reuptake Inhibition Dynamics

      Fluvoxamine functions as a potent selective serotonin reuptake inhibitor (SSRI) by binding with high affinity to the serotonin transporter (SERT) protein. This binding inhibits presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, increasing extracellular serotonin concentrations and enhancing serotonergic neurotransmission [1] [2]. Unlike other SSRIs, fluvoxamine exhibits negligible affinity for adrenergic, muscarinic, histaminergic, or dopaminergic receptors, contributing to its selective pharmacological profile [2] [4]. The therapeutic effects of this mechanism manifest over weeks, reflecting downstream neuroadaptive changes including receptor sensitization and altered gene expression [4].

      Beyond neuronal SERT inhibition, fluvoxamine significantly impacts peripheral serotonin dynamics, particularly in platelets. Platelets lack synthetic capacity for serotonin but express SERT to uptake circulating serotonin from plasma. Fluvoxamine reduces platelet serotonin content by >80% and diminishes platelet aggregation responses [1]. This antiplatelet effect occurs through SERT blockade and subsequent depletion of platelet serotonin stores, potentially offering protective effects against thrombotic complications in inflammatory conditions [1] [6]. Transgenic mouse models with SERT mutations demonstrate altered platelet aggregation patterns, corroborating SERT's critical role in platelet physiology [6].

      Table 1: Comparative Binding Profile of Fluvoxamine

      TargetAffinityFunctional EffectBiological Significance
      Serotonin TransporterHigh (Kd ≈ 1-5 nM)Serotonin reuptake inhibitionAntidepressant, antiplatelet effects
      Sigma-1 ReceptorLow nanomolarAgonism with chaperone activationAnti-inflammatory, neuroprotection
      Norepinephrine TransporterNegligibleNo significant interactionSelectivity over SNRIs
      Dopamine TransporterNegligibleNo significant interactionReduced risk of psychomotor side effects

      Sigma-1 Receptor Agonism and Neuroprotective Pathways

      Fluvoxamine demonstrates the strongest sigma-1 receptor (S1R) affinity among SSRIs, with activity in the low-nanomolar range [1]. The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that modulates calcium signaling, mitochondrial function, and cellular stress responses. As a potent S1R agonist, fluvoxamine potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells, indicating neurotrophic effects [1]. This receptor activation triggers the dissociation of S1R from the ER protein BiP, enabling its chaperone functions that stabilize protein folding and reduce ER stress [1] [6].

      The anti-inflammatory properties of fluvoxamine are largely mediated through S1R agonism. Activation of S1R inhibits inositol-requiring enzyme 1α (IRE1)-driven inflammatory pathways and downregulates pro-inflammatory cytokine production [1] [6]. In cellular models, fluvoxamine reduces mRNA levels of inflammatory proteases in mast cells and inhibits histamine release [1]. Animal studies demonstrate that fluvoxamine significantly lowers pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while elevating anti-inflammatory cytokines (IL-10) in models of neurodegeneration, suggesting broad immunomodulatory effects [1] [6]. These mechanisms are particularly relevant in pathological conditions characterized by cytokine storm, such as severe viral infections.

      Table 2: Anti-Inflammatory Effects Mediated by Fluvoxamine-S1R Interaction

      Inflammatory MediatorEffect of FluvoxamineExperimental Model
      IL-6Significant reductionIn vitro immune cells, animal models
      TNF-αSignificant reductionParkinson's disease models
      IL-1βSignificant reduction6-OHDA lesioned rat striatum
      IL-10Increased levelsNeurodegeneration models
      Histamine ReleaseDecreasedMast cell degranulation assays
      Lipid PeroxidationReduced6-OHDA Parkinsonism model

      The neuroprotective outcomes of S1R agonism include reduced neuronal degeneration in Parkinson's disease models. Chronic fluvoxamine administration in 6-hydroxydopamine (6-OHDA)-lesioned rats improves motor dysfunction, normalizes corticosterone levels, and protects dopaminergic neurons [6]. These effects occur independently of serotonin reuptake inhibition, as evidenced by the inability of other SSRIs without significant S1R affinity to replicate these benefits [1] [6].

      Modulation of Lysosomal Trafficking and Viral Egress Inhibition

      Fluvoxamine exhibits lysosomotropic properties due to its weakly basic nature (predicted pKa ≈ 8.86). In physiological pH environments, fluvoxamine becomes protonated within acidic lysosomes, accumulating in these organelles and altering their function [1] [5]. This lysosomotropic effect occurs at sub-therapeutic concentrations (as low as 80 nM), significantly below typical plasma levels in clinical use [5]. Experimental data demonstrate that 1-hour treatment with 80 nM fluvoxamine rapidly enhances fluid-phase endocytosis by 35-40% in HEK293T cells, evidenced by increased uptake of fluorescent markers FM dye and FluoroRuby [5].

      The drug significantly modifies viral trafficking pathways by redirecting SARS-CoV-2 spike protein-ACE2 complexes into enlarged early endosomes. Immunostaining studies reveal that fluvoxamine increases spike protein internalization and its accumulation in EEA1-positive early endosomes by approximately 2.5-fold compared to controls [5]. This diversion prevents viral particles from reaching late endosomal/lysosomal compartments where SARS-CoV-2 typically undergoes acid-dependent processing essential for membrane fusion and genome release [1] [5]. The proposed mechanism suggests that by trapping viral material in early/recycling endosomes, fluvoxamine disrupts the viral life cycle at the cell entry stage [5].

      Table 3: Fluvoxamine's Effects on Endocytic Trafficking

      ParameterEffect of Fluvoxamine (80 nM)Measurement Technique
      Fluid-phase endocytosis↑ 35-40%FM dye uptake
      Dextran endocytosis↑ 30-35%FluoroRuby uptake
      SARS-CoV-2 spike internalization↑ 2.5-foldImmunofluorescence microscopy
      Early endosome sizeMarkedly enlargedEEA1 immunostaining
      Late endosome/lysosome morphologyUnchangedLAMP1 immunostaining

      This antiviral mechanism extends beyond SARS-CoV-2 to other β-coronaviruses like mouse hepatitis virus (MHV), which utilize similar lysosomal trafficking pathways for cellular egress. The SARS-CoV-2 open reading frame protein 3a (ORF3a), a viroporin localized to lysosomes, disrupts lysosomal acidification to facilitate viral release [1]. Fluvoxamine's lysosomotropic action counteracts this process by maintaining lysosomal acidity and potentially inhibiting viroporin function [1] [5]. Other antidepressants with lysosomotropic properties (sertraline, imipramine) similarly enhance endocytosis at low concentrations, suggesting a class effect relevant to viral infection management [5].

      Interaction with Acid Sphingomyelinase (ASM) Signaling

      Fluvoxamine directly influences sphingolipid metabolism through inhibition of acid sphingomyelinase (ASM), a key enzyme converting sphingomyelin to ceramide in lysosomes. Lysosomotropic agents like fluvoxamine accumulate in lysosomes and induce ASM displacement from lysosomal membranes, leading to its proteolytic degradation [1]. Experimental studies demonstrate that fluvoxamine reduces both ASM enzymatic activity and protein levels, mirroring effects observed with the structurally similar SSRI fluoxetine [1]. This ASM inhibition occurs at therapeutic concentrations and contributes to altered membrane fluidity through ceramide reduction.

      The reduction in ceramide production disrupts lipid raft formation in plasma membranes. Lipid rafts, enriched in cholesterol and sphingolipids, serve as crucial platforms for viral entry by concentrating ACE2 receptors and facilitating SARS-CoV-2 internalization [1]. By depleting ceramide, fluvoxamine modifies the biophysical properties of cellular membranes, potentially inhibiting the assembly of viral entry complexes. Mouse models treated with S1R agonists like fluoxetine show reduced ASM activity in neuronal tissues, establishing the physiological relevance of this pathway [1].

      The convergence of mechanisms creates a multifaceted antiviral effect: ASM inhibition complements fluvoxamine's lysosomotropic actions by altering both viral entry and intracellular trafficking. Additionally, S1R agonism may indirectly regulate inflammatory responses to viral infection through cytokine modulation. This pharmacological synergy positions fluvoxamine uniquely among SSRIs, as its antiviral properties operate independently of serotonin reuptake inhibition and manifest at sub-therapeutic concentrations [1] [5] [6].

      Properties

      CAS Number

      54739-18-3

      Product Name

      Fluvoxamine

      IUPAC Name

      2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

      Molecular Formula

      C15H21F3N2O2

      Molecular Weight

      318.33 g/mol

      InChI

      InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3

      InChI Key

      CJOFXWAVKWHTFT-UHFFFAOYSA-N

      SMILES

      COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

      Solubility

      7.34e-03 g/L

      Synonyms

      Desiflu
      DU 23000
      DU-23000
      DU23000
      Dumirox
      Faverin
      Fevarin
      Floxyfral
      Fluvoxadura
      Fluvoxamin AL
      Fluvoxamin beta
      Fluvoxamin neuraxpharm
      Fluvoxamin ratiopharm
      Fluvoxamin Stada
      Fluvoxamin-neuraxpharm
      Fluvoxamin-ratiopharm
      Fluvoxamina Geminis
      Fluvoxamine
      Fluvoxamine Maleate
      Fluvoxamine Maleate, (E)-Isomer
      Fluvoxamine, (Z)-Isomer
      Geminis, Fluvoxamina
      Luvox
      Novo Fluvoxamine
      Novo-Fluvoxamine
      Nu Fluvoxamine
      Nu-Fluvoxamine
      PMS Fluvoxamine
      PMS-Fluvoxamine
      ratio Fluvoxamine
      ratio-Fluvoxamine

      Canonical SMILES

      COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

      Isomeric SMILES

      COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.